An In-Depth Technical Guide to 4-Bromo-7-fluoro-1H-indole-3-carbonitrile: A Strategic Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 4-Bromo-7-fluoro-1H-indole-3-carbonitrile: A Strategic Building Block in Modern Drug Discovery
Introduction: The Privileged Indole Scaffold and the Power of Strategic Functionalization
The indole nucleus is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold." Its presence in a vast array of natural products and synthetic pharmaceuticals, from the neurotransmitter serotonin to anti-cancer agents, underscores its remarkable ability to interact with a wide range of biological targets. The true power of the indole core, however, is realized through precise functionalization. The strategic placement of substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, transforming a simple heterocyclic core into a highly specific therapeutic agent.
This guide provides a deep technical dive into 4-Bromo-7-fluoro-1H-indole-3-carbonitrile , a trifunctionalized indole derivative designed for maximum utility in research and drug development. Each substituent—the 4-bromo, 7-fluoro, and 3-carbonitrile groups—has been chosen for its specific and synergistic contributions to molecular design. The bromine atom serves as a versatile synthetic handle for diversification, the fluorine atom enhances metabolic stability and target affinity, and the carbonitrile group is a key pharmacophoric element in many enzyme inhibitors. This document will explore the physicochemical properties, a robust synthetic pathway, expected spectroscopic signatures, and the strategic rationale for its use in modern medicinal chemistry.
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is critical for its effective use in synthesis and screening. While experimental data for this specific compound is not broadly published, we can deduce its key characteristics based on its structure and data from closely related analogues.
Table 1: Physicochemical Properties of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile
| Property | Value / Description | Rationale / Source |
| IUPAC Name | 4-Bromo-7-fluoro-1H-indole-3-carbonitrile | IUPAC Nomenclature Rules |
| Molecular Formula | C₉H₄BrFN₂ | Calculated from structure |
| Molecular Weight | 239.05 g/mol | Calculated from atomic weights |
| Appearance | Expected to be an off-white to light-colored solid | Based on related haloindoles |
| CAS Number | Not broadly available | Requires specific synthesis and registration |
| Melting Point (°C) | Predicted > 150 °C | Increased by rigid, planar structure and polar groups |
| Boiling Point (°C) | Predicted > 350 °C | High value expected due to hydrogen bonding and MW |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, Acetone); sparingly soluble in non-polar solvents and water. | Based on the polarity of the nitrile and N-H groups |
| pKa | ~14.5 (N-H proton) | Similar to related indoles like 4-Bromo-7-fluoroindole.[1] |
Synthesis and Mechanistic Rationale
The synthesis of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile can be efficiently achieved from the corresponding indole precursor, 4-Bromo-7-fluoro-1H-indole, via a two-step sequence involving formylation followed by conversion of the aldehyde to a nitrile. This approach is reliable and leverages well-established, high-yielding reactions.
Synthetic Workflow Overview
The chosen pathway is the Vilsmeier-Haack formylation to install the C3-aldehyde, followed by a robust conversion to the nitrile. This sequence is favored due to its high regioselectivity for the electron-rich C3 position of the indole ring and the efficiency of the subsequent transformation.
Detailed Experimental Protocol
Step 1: Vilsmeier-Haack Formylation to yield 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles.[2][3] The causality behind this choice is its exceptional regioselectivity for the C3 position of indoles, driven by the high electron density at this site.
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Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. The temperature must be maintained below 10 °C to control the exothermic reaction. This forms the electrophilic Vilsmeier reagent, a chloroiminium salt.
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Reaction: Dissolve the starting material, 4-Bromo-7-fluoro-1H-indole (1.0 eq.), in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 3 M NaOH). This step hydrolyzes the intermediate iminium species to the aldehyde and must be done cautiously as it is highly exothermic.
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Isolation: The product aldehyde will typically precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate or dichloromethane.
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Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Step 2: Conversion to 4-Bromo-7-fluoro-1H-indole-3-carbonitrile
The conversion of the aldehyde to a nitrile via an oxime intermediate is a reliable and high-yielding transformation.
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Oxime Formation: Dissolve the 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or pyridine. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq.) and a base (e.g., sodium acetate or pyridine, 2.0 eq.).
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Reaction Progression: Heat the mixture to reflux (typically 80-100 °C) for 1-2 hours until the aldehyde is consumed (monitored by TLC). The intermediate oxime is formed in this step.
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Dehydration: Cool the mixture and add a dehydrating agent. Acetic anhydride is a common and effective choice. Heat the mixture to reflux for an additional 1-2 hours. This step converts the oxime directly to the nitrile.
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Work-up: Cool the reaction mixture and pour it into cold water. The nitrile product should precipitate.
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Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by silica gel chromatography.
Structural Elucidation: Predicted Spectroscopic Data
Confirmation of the final structure relies on a combination of spectroscopic techniques. The following data are predicted based on established principles and analysis of similar halogenated indole structures.[4][5]
Table 2: Predicted Spectroscopic Data for 4-Bromo-7-fluoro-1H-indole-3-carbonitrile
| Technique | Expected Observations |
| ¹H NMR | δ ~11.0-12.0 ppm (br s, 1H): N-H proton. δ ~8.0-8.2 ppm (s, 1H): H2 proton, singlet due to lack of adjacent protons. δ ~7.3-7.5 ppm (d, 1H): H5 proton, doublet coupling to H6. δ ~7.0-7.2 ppm (dd, 1H): H6 proton, doublet of doublets coupling to H5 and the ¹⁹F at position 7. |
| ¹³C NMR | δ ~140 ppm: C7a (ipso to N). δ ~150-155 ppm (d, JC-F ~240 Hz): C7 (directly attached to F). δ ~125-130 ppm: Aromatic CH carbons (C2, C5, C6). δ ~115-120 ppm: C4 (ipso to Br). δ ~115 ppm: C≡N (nitrile carbon). δ ~90-95 ppm: C3 (ipso to CN, significantly shielded). |
| IR (cm⁻¹) | ~3300-3400: N-H stretch (sharp). ~2220-2240: C≡N stretch (sharp, strong intensity). ~1600, ~1450: C=C aromatic ring stretches. ~1100-1200: C-F stretch. ~550-650: C-Br stretch. |
| Mass Spec (EI) | m/z ~238/240: Molecular ion (M⁺) and M⁺+2 peaks of nearly equal intensity, the characteristic isotopic signature of bromine (⁷⁹Br/⁸¹Br). |
Applications in Medicinal Chemistry and Drug Discovery
The true value of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile lies in the strategic interplay of its functional groups, making it a powerful intermediate for building libraries of potential drug candidates.
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The Indole Core: Provides a rigid, aromatic scaffold that mimics the structure of endogenous ligands like tryptophan, enabling interactions with a wide variety of enzymes and receptors.[6][7]
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4-Bromo Group: This is a key synthetic handle. It is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents. This enables rapid Structure-Activity Relationship (SAR) exploration to optimize binding affinity and selectivity.
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7-Fluoro Group: Fluorine substitution is a cornerstone of modern medicinal chemistry. Its placement at the 7-position can sterically block metabolic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's metabolic stability and in vivo half-life. Furthermore, fluorine's high electronegativity can modulate the acidity of the nearby N-H group and form crucial hydrogen bonds or polar interactions with protein targets, often enhancing binding potency.
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3-Carbonitrile Group: The nitrile is far more than a simple substituent; it is a potent pharmacophore. It is a strong hydrogen bond acceptor and its linear geometry allows it to occupy narrow channels in enzyme active sites. It is a well-known feature in a multitude of enzyme inhibitors, particularly kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.
Conclusion
4-Bromo-7-fluoro-1H-indole-3-carbonitrile is not merely a chemical compound; it is a sophisticated tool for innovation in drug discovery. Its design embodies key principles of modern medicinal chemistry: a privileged core for biological relevance, a synthetic handle for chemical diversification, a metabolic shield for enhanced drug-like properties, and a potent pharmacophore for high-affinity target engagement. By providing this comprehensive technical overview, we empower researchers and scientists to leverage the full potential of this strategic building block in their quest to develop the next generation of targeted therapeutics.
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